![molecular formula C11H13N3O3S B2804718 N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 898457-62-0](/img/structure/B2804718.png)
N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are part of many biologically important molecules, including nucleic acids, vitamins, and coenzymes .
Synthesis Analysis
There are numerous methods for the synthesis of pyrimidines. One approach involves a reaction between easily available chalcones and benzamidine hydrochloride .Molecular Structure Analysis
Pyrimidines have a six-membered 1,3-diazine ring containing nitrogen at positions 1 and 3 . The synthetic versatility of pyrimidine allows the generation of structurally diverse derivatives .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, they can participate in [3 + 3] tandem annulation–oxidation reactions .Physical And Chemical Properties Analysis
Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution .Scientific Research Applications
Calcium Channel Antagonism
Calcium channels play essential roles in cellular processes, including muscle contraction, neurotransmitter release, and gene expression. Some pyrimidine derivatives exhibit calcium channel antagonistic effects. Investigating whether our compound affects specific calcium channels and its potential clinical applications (e.g., cardiovascular disorders, neurological diseases) is an exciting avenue for research.
These applications highlight the versatility and potential of N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide . Researchers continue to explore its pharmacological properties, aiming to harness its benefits for human health. 🌟
Mechanism of Action
Target of Action
The primary targets of N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide are the sirtuins SIRT1, SIRT2, and SIRT3 . These are NAD+ dependent deacetylases that play significant roles in metabolic, inflammatory, oncologic, and neurodegenerative disorders .
Mode of Action
The compound interacts with its targets (SIRT1, SIRT2, and SIRT3) by inhibiting their activity . The inhibition of these sirtuins leads to changes in the acetylation status of various proteins, thereby affecting their function .
Biochemical Pathways
The inhibition of SIRT1, SIRT2, and SIRT3 affects various biochemical pathways. These sirtuins are involved in the regulation of numerous cellular processes, including energy metabolism, DNA repair, cell survival, and aging . By inhibiting these sirtuins, the compound can potentially influence these processes.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on the specific cellular context and the status of the sirtuins it targets. Given the roles of SIRT1, SIRT2, and SIRT3 in various cellular processes, the compound could potentially have wide-ranging effects, including impacts on energy metabolism, DNA repair, cell survival, and aging .
Future Directions
properties
IUPAC Name |
N-butan-2-yl-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-3-6(2)12-8(15)7-9(16)13-11-14(10(7)17)4-5-18-11/h4-6,16H,3H2,1-2H3,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCXSJIGLPIAHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N=C2N(C1=O)C=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(sec-butyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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